2-Methyl-6-nitroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-6-nitroquinoline derivatives involves various organic reactions, including nitration, methylation, and cyclization processes. A study reported the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline through kinetic resolution and regioselective nitration (Gruzdev, Levit, Kodess, & Krasnov, 2012). Another synthesis route involves cyclization followed by nitration and chlorination to obtain derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitroquinoline derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, hydrogen-bonded co-crystals of related quinoline derivatives were analyzed to understand the molecular interactions and structural configurations (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
2-Methyl-6-nitroquinoline participates in a variety of chemical reactions, reflecting its reactivity and versatility as a chemical intermediate. One study described a metal-free method for generating methyl radicals that could be applied to the synthesis of methylated phenanthridines and isoquinolines, indicating the potential of 2-Methyl-6-nitroquinoline in radical chemistry (Lu et al., 2018).
Physical Properties Analysis
The physical properties of 2-Methyl-6-nitroquinoline, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different chemical environments. The crystal structures of isomeric hydrogen-bonded co-crystals provide insights into the molecular arrangements and physical characteristics of quinoline derivatives (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and utility of 2-Methyl-6-nitroquinoline. Its synthesis and reactions with various reagents demonstrate the compound's versatility and potential as a building block in organic synthesis and potential applications in material science and pharmaceuticals (Zhao, Lei, & Guo, 2017).
Scientific Research Applications
Prodrug Systems for Reductive Activation : Synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for bioreductive activation was explored. These compounds were investigated for their ability to undergo fragmentation upon reduction of the nitro group (Couch, Burke, Knox, & Moody, 2008).
Methylamination of Nitroquinolines : A study on the oxidative methylamination of various nitroquinolines, including 6-nitroquinoline, was conducted to synthesize mono- and bis(methylamino)-substituted compounds. This process involves the use of a liquid methylamine solution of potassium permanganate (Woźniak & Grzegożek, 1993).
Aromatic Nucleophilic Substitution Reactions : The study focused on the reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes, exploring the aromatic nucleophilic substitution of hydrogen. This involved identifying reaction products using 1H NMR and suggesting a mechanism for these reactions (Halama & Macháček, 1999).
Fluorescent Chemosensors : Two 8-aminoquinoline-based chemosensors were developed for the selective detection of Zn2+ and Al3+ ions. This involved tuning the substituents in the receptor part of the chemosensors, and the study also covered biological applications (Ghorai, Pal, Karmakar, & Saha, 2020).
Synthesis of Pyrrolo[4,3,2-de]quinolines : A study on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline was conducted, which included formal total syntheses of various compounds such as Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997).
Quinoline Proton Sponges : The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing a new class of quinoline proton sponges, was reported. This included the synthesis of various nitroquinolines and their subsequent reactions (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Safety And Hazards
2-Methyl-6-nitroquinoline is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing protective gloves/eye protection/face protection .
Future Directions
Quinoline derivatives, including 2-Methyl-6-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
2-methyl-6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPHHQJZWWAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060619 | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-6-nitroquinoline | |
CAS RN |
613-30-9 | |
Record name | 2-Methyl-6-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.